2-Amino-4-cyanopyridine
Overview
Description
2-Amino-4-cyanopyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel heterocyclic systems.
Synthesis Analysis
- Villemin et al. (2013) detailed a solventless synthesis of new 4-substituted-3-cyano-2-aminopyridines using enaminonitriles and primary amines under microwave irradiation and solvent-free conditions (Villemin et al., 2013).
- Jayarajan et al. (2019) synthesized 6-amino-5-cyano-2-oxo derivatives via a three-component reaction in water (Jayarajan et al., 2019).
Molecular Structure Analysis
- The molecular structure of 2-aminopyridine derivatives was confirmed by various methods including X-ray analysis, as detailed by Villemin et al. (2013) (Villemin et al., 2013).
Chemical Reactions and Properties
- Gouda et al. (2014) presented a comprehensive survey of the preparation methods and chemical reactivity of 2-amino-3-cyanopyridines (Gouda et al., 2014).
Physical Properties Analysis
- Khalili (2016) utilized graphene oxide as a catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives in water, highlighting the physical properties of the catalyst used (Khalili, 2016).
Chemical Properties Analysis
- Kibou et al. (2022) developed a multicomponent one-pot reaction for synthesizing 2-amino-3-cyanopyridine derivatives, focusing on their chemical properties including antibacterial activity (Kibou et al., 2022).
Scientific Research Applications
Intermediates for Heterocyclic Systems : 2-Amino-4-cyanopyridine derivatives are crucial intermediates for synthesizing various heterocyclic systems. These compounds serve as building blocks in creating novel and synthetically useful heterocyclic systems, which are fundamental in developing pharmaceuticals and agrochemicals (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).
Analytical Chemistry : In analytical chemistry, a fluorescent 2-aminopyridine derivative has been developed to analyze oligosaccharides. It aids in determining polymerization degree, sugar unit sequence, and linkage points, which is vital in understanding complex biological molecules and processes (Hase, Ikenaka, & Matsushima, 1978).
Antimicrobial Agents : Various studies have demonstrated the antimicrobial properties of 2-Amino-4-cyanopyridine derivatives. For instance, 2-amino-4-aryl-3-cyanopyridines exhibit substantial antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antibiotics (Mamedov et al., 2020).
Pharmaceutical and Agricultural Fields : N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide and its derivatives demonstrate promising antimicrobial activities. Their potential applications span both pharmaceutical and agricultural fields, showing the versatility of 2-Amino-4-cyanopyridine derivatives (Akbari, 2018).
Synthesis Methods : Several efficient routes and methods have been developed for synthesizing 2-Amino-4-cyanopyridine derivatives. For example, one study presents an efficient one-pot synthesis method under solvent-free conditions, showcasing the advancements in creating these compounds more sustainably and efficiently (Ghorbani-Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2013).
Catalysis : The synthesis of 2-Amino-4-cyanopyridine derivatives can be catalyzed using various substances, such as Ytterbium perfluorooctanoate and copper nanoparticles, which offer high yields and environmental friendliness (Tang et al., 2011); (Khalifeh & Ghamari, 2015).
Safety And Hazards
2-Amino-4-cyanopyridine should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Relevant Papers Relevant papers on 2-Amino-4-cyanopyridine include studies on its synthesis , its molecular structure , and its chemical reactions . These papers provide valuable insights into the properties and potential applications of 2-Amino-4-cyanopyridine.
properties
IUPAC Name |
2-aminopyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEAYLFEIFJFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426745 | |
Record name | 2-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyanopyridine | |
CAS RN |
42182-27-4 | |
Record name | 2-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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